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molecular formula C12H12OS B8279136 Cyclopropyl benzothien-2-yl carbinol

Cyclopropyl benzothien-2-yl carbinol

Cat. No. B8279136
M. Wt: 204.29 g/mol
InChI Key: IVZNRCKQUDEPOE-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

Benzo[b]thiophene of formula II-1 (2.68 g) is added to THF (70 mL) and cooled to -78° C. n-Butyl lithium (1M in hexane, 20 mmol) is then added and the resulting solution stirred for 1.5 hours. The cooling bath is removed for 30 minutes and then cooled back to -78° C. Cyclopropylcarboxaldehyde (1.4 g) is then added in a single portion and the reaction quenched by adding a saturated NH4Cl solution. The reaction is extracted with ether, dried and solvent removed in vacuo to yield the title product as a clear oil that solidified on standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.C([Li])CCC.[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[CH:15]1([CH:19]([C:5]2[S:1][C:2]3[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=3[CH:4]=2)[OH:18])[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
70 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Cyclopropylcarboxaldehyde (1.4 g) is then added in a single portion
CUSTOM
Type
CUSTOM
Details
the reaction quenched
ADDITION
Type
ADDITION
Details
by adding a saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The reaction is extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC1)C(O)C1=CC2=C(S1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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